molecular formula C7H9ClN4 B2845934 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine CAS No. 1710472-48-2

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

Cat. No.: B2845934
CAS No.: 1710472-48-2
M. Wt: 184.63
InChI Key: AESPQAJLORDANT-UHFFFAOYSA-N
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Description

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a heterocyclic organic compound with the molecular formula C7H9ClN4. It is a derivative of pteridine, a bicyclic structure composed of a pyrimidine ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-chloropyrimidine with 2-chloroacetaldehyde in the presence of a base, followed by reduction and cyclization steps . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pteridine-2,4-dione derivatives, while substitution reactions can produce a variety of substituted tetrahydropteridines .

Scientific Research Applications

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving pteridine metabolism.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine
  • 8-Methyl-5,6,7,8-tetrahydropteridine
  • 4-Chloro-5,6,7,8-tetrahydropteridine

Uniqueness

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is unique due to the presence of both chlorine and methyl substituents on the pteridine ring. This combination of substituents can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

4-chloro-8-methyl-6,7-dihydro-5H-pteridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c1-12-3-2-9-5-6(8)10-4-11-7(5)12/h4,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESPQAJLORDANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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